N'-[(E)-(2,3-dichlorophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide
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Overview
Description
N’-[(E)-(2,3-dichlorophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,3-dichlorophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide typically involves the condensation reaction between 2,3-dichlorobenzaldehyde and 3,4,5-trimethoxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,3-dichlorophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction would produce the corresponding amine and aldehyde.
Scientific Research Applications
N’-[(E)-(2,3-dichlorophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound can be used in the development of new materials, such as liquid crystals and sensors.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,3-dichlorophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which may inhibit enzyme activity or alter cellular pathways . The hydrazone group can also participate in redox reactions, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}benzohydrazide
Uniqueness
N’-[(E)-(2,3-dichlorophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both dichloro and trimethoxy groups may enhance its stability and potential interactions with biological targets.
Properties
Molecular Formula |
C17H16Cl2N2O4 |
---|---|
Molecular Weight |
383.2 g/mol |
IUPAC Name |
N-[(E)-(2,3-dichlorophenyl)methylideneamino]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C17H16Cl2N2O4/c1-23-13-7-11(8-14(24-2)16(13)25-3)17(22)21-20-9-10-5-4-6-12(18)15(10)19/h4-9H,1-3H3,(H,21,22)/b20-9+ |
InChI Key |
WSDPYMLCJQPFSJ-AWQFTUOYSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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